3-(Butyltellanyl)thiophene

Catalog No.
S15021991
CAS No.
73550-39-7
M.F
C8H12STe
M. Wt
267.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Butyltellanyl)thiophene

CAS Number

73550-39-7

Product Name

3-(Butyltellanyl)thiophene

IUPAC Name

3-butyltellanylthiophene

Molecular Formula

C8H12STe

Molecular Weight

267.8 g/mol

InChI

InChI=1S/C8H12STe/c1-2-3-6-10-8-4-5-9-7-8/h4-5,7H,2-3,6H2,1H3

InChI Key

JIJISVNXPPCASC-UHFFFAOYSA-N

Canonical SMILES

CCCC[Te]C1=CSC=C1

3-(Butyltellanyl)thiophene is an organosulfur compound characterized by a thiophene ring substituted with a butyltellanyl group. The molecular formula for this compound is C8H12STe\text{C}_8\text{H}_{12}\text{S}\text{Te} and it features a five-membered aromatic ring containing sulfur, which is integral to its chemical properties. The presence of the tellanyl group enhances the compound's electronic properties, making it of interest in various applications, particularly in organic electronics and materials science.

The chemical reactivity of 3-(Butyltellanyl)thiophene is influenced by both the thiophene ring and the tellanyl substituent. Key reactions include:

  • Electrophilic Substitution: The thiophene ring can undergo electrophilic aromatic substitution at the 2 and 5 positions, allowing for further functionalization. The tellanyl group can also participate in nucleophilic reactions due to its relatively high electron density.
  • Oxidation: Similar to other thiophenes, oxidation can occur at the sulfur atom or at the double bond of the thiophene ring, leading to various oxidized derivatives such as sulfoxides or sulfones .
  • Cross-Coupling Reactions: The tellanyl group can be utilized in cross-coupling reactions, which are important for synthesizing more complex organic molecules.

  • Anticancer Agents: Some thiophene derivatives have shown cytotoxicity against various cancer cell lines.
  • Antimicrobial Activity: Thiophenes possess antibacterial and antifungal properties, which could extend to their tellanyl-substituted counterparts.
  • Anti-inflammatory Effects: Certain derivatives have been reported to modulate inflammatory pathways.

The synthesis of 3-(Butyltellanyl)thiophene can be achieved through several methods:

  • Direct Synthesis from Thiophene: Utilizing tellurium reagents in a nucleophilic substitution reaction where butyl groups are introduced.
  • Functionalization of Precursor Compounds: Starting from commercially available thiophene derivatives, functional groups can be introduced via electrophilic substitution followed by tellanylation.
  • Metal-Catalyzed Reactions: Palladium-catalyzed cross-coupling methods can facilitate the introduction of butyltellanyl groups onto thiophene rings .

3-(Butyltellanyl)thiophene has potential applications in:

  • Organic Electronics: Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
  • Material Science: As a component in conductive polymers, it may enhance material properties such as conductivity and stability.
  • Pharmaceuticals: Potential development as a scaffold for new drugs due to its biological activity.

Interaction studies involving 3-(Butyltellanyl)thiophene focus on its behavior in biological systems and its interactions with other chemical entities:

  • Protein Binding Studies: Investigating how this compound interacts with proteins could reveal insights into its pharmacological potential.
  • Metabolic Pathways: Understanding how this compound is metabolized may shed light on its efficacy and safety profile.
  • Synergistic Effects with Other Drugs: Researching how it interacts with existing pharmaceuticals could lead to novel therapeutic combinations.

Several compounds share structural similarities with 3-(Butyltellanyl)thiophene. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-MethylthiopheneThiopheneMethyl group enhances reactivity at C-2 position.
3-MethylthiopheneThiopheneSimilar reactivity but different substitution pattern.
2,5-DimethylthiopheneThiopheneIncreased steric hindrance affecting reactivity.
ButylthiophenolThiophenolHydroxyl group introduces different reactivity patterns.
Tellurium-substituted thiophenesThiopheneVariations in substituents alter electronic properties significantly.

Uniqueness of 3-(Butyltellanyl)thiophene

The unique combination of a butyltellanyl group with a thiophene ring distinguishes 3-(Butyltellanyl)thiophene from other similar compounds. This unique substitution pattern potentially enhances its electronic properties while maintaining the reactive characteristics typical of thiophenes, making it a candidate for specialized applications in organic electronics and medicinal chemistry.

Hydrogen Bond Acceptor Count

1

Exact Mass

269.9721943 g/mol

Monoisotopic Mass

269.9721943 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-11-2024

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